TCO-PEG8-acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-PEG8-acid is synthesized through a series of chemical reactions involving the coupling of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and a terminal carboxylic acid. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures (-20°C) to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG8-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds.
Click Chemistry Reactions: The TCO moiety reacts with tetrazine-containing compounds via inverse electron demand Diels-Alder cycloaddition to form stable dihydropyridazine linkages
Common Reagents and Conditions
EDC or HATU: Used as activators for amide bond formation.
Tetrazine Compounds: React with the TCO moiety in click chemistry reactions.
Solvents: Common solvents include DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide)
Major Products
The major products formed from these reactions include various PROTACs and bioconjugates used in scientific research and drug development .
Scientific Research Applications
TCO-PEG8-acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes through the creation of PROTACs.
Medicine: Employed in drug discovery and development, particularly in the design of targeted therapies for cancer and other diseases.
Industry: Utilized in the production of advanced materials and diagnostic tools .
Mechanism of Action
TCO-PEG8-acid functions as a linker in PROTACs, which are molecules designed to target and degrade specific proteins within cells. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby modulating cellular processes .
Comparison with Similar Compounds
TCO-PEG8-acid is unique due to its high reactivity and ability to form stable bonds with both primary amine groups and tetrazine-containing compounds. Similar compounds include:
TCO-PEG4-acid: A shorter PEG linker with similar reactivity.
TCO-PEG12-acid: A longer PEG linker that provides greater flexibility and solubility.
TCO-PEG-NHS ester: Contains an NHS ester group for easier conjugation with amine-containing molecules
This compound stands out due to its optimal balance of length, reactivity, and solubility, making it a preferred choice for many applications in scientific research and industry.
Properties
Molecular Formula |
C28H51NO12 |
---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31)/b2-1- |
InChI Key |
LIPCJNZAKQKTRV-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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